![molecular formula C24H36O3 B12375351 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoic acid moiety and a heptadecadienyl chain with two cis double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with a heptadecadienyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The heptadecadienyl chain can insert into lipid membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9 and 12 positions.
Oleic Acid: A monounsaturated omega-9 fatty acid with a single cis double bond at the 9 position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is unique due to its combination of a hydroxybenzoic acid moiety and a heptadecadienyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H36O3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h5-6,8-9,17,19-20,25H,2-4,7,10-16,18H2,1H3,(H,26,27)/b6-5-,9-8- |
InChI-Schlüssel |
YUWIWHLZEVCYFN-AFJQJTPPSA-N |
Isomerische SMILES |
CCCC/C=C\C/C=C\CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCCCC=CCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


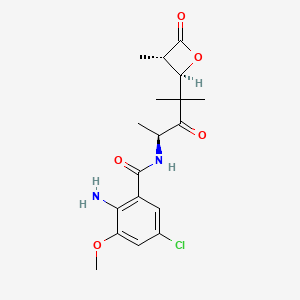
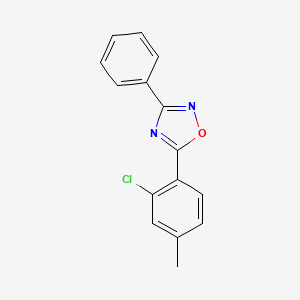

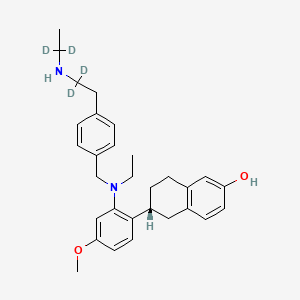
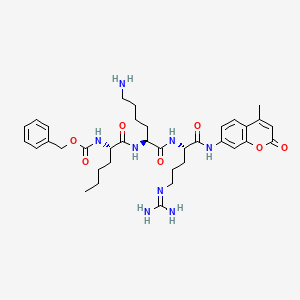

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
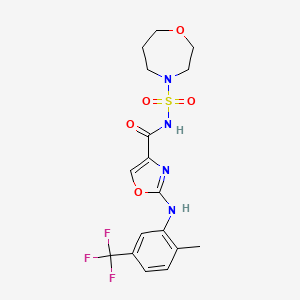

![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

